molecular formula C7H9ClIN B2606401 2-iodo-N-methylaniline hydrochloride CAS No. 194155-30-1

2-iodo-N-methylaniline hydrochloride

Cat. No.: B2606401
CAS No.: 194155-30-1
M. Wt: 269.51
InChI Key: DMERCMYELYTXQM-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the development of efficient and selective methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Halogenated anilines, such as 2-iodo-N-methylaniline, are foundational precursors in this endeavor, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov These reactions, including the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig aminations, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

The iodine substituent on the 2-iodo-N-methylaniline scaffold is a key feature, serving as an excellent leaving group in these catalytic cycles. Its high reactivity in oxidative addition to low-valent transition metal centers, such as Palladium(0), initiates the catalytic process, enabling the formation of new bonds at the site of iodination. libretexts.org The ortho relationship between the iodo group and the N-methylamino group allows for the exploration of intramolecular reactions, leading to the efficient synthesis of heterocyclic ring systems, which are ubiquitous motifs in biologically active molecules. nih.govchim.it

Significance as a Versatile Synthetic Intermediate

The true value of 2-iodo-N-methylaniline hydrochloride lies in its role as a versatile synthetic intermediate. It serves as a linchpin in the assembly of a variety of complex organic structures, most notably nitrogen-containing heterocycles like indoles, quinolines, and their derivatives. nih.govorganic-chemistry.org The N-methylaniline framework is a common feature in many pharmaceutical compounds, and this starting material provides a direct route to incorporate this moiety. echemi.comrsc.org

A significant application is in the synthesis of oxindoles, a privileged scaffold in medicinal chemistry. For example, a derivative of 2-iodo-N-methylaniline, specifically N-(2-iodophenyl)-N-methylmethacrylamide, is used as a substrate in palladium-catalyzed domino reactions. In one such transformation, an intramolecular Heck reaction is followed by a silylation or stannylation step, trapping a key σ-alkylpalladium intermediate. This strategy provides direct access to functionalized (2-oxoindolin-3-yl)methylsilanes and related compounds in good to excellent yields. nih.gov This domino process highlights the utility of the 2-iodo-N-methylaniline core in constructing complex molecules with multiple stereocenters in a single, efficient operation.

The table below summarizes a representative transformation utilizing a derivative of 2-iodo-N-methylaniline, showcasing its role in a domino Heck/silylation reaction.

EntryReactantCatalystLigandBaseProductYield (%)
1N-(2-iodophenyl)-N-methylmethacrylamidePd(dba)₂P(t-Bu)₃Ag₂CO₃(1-Methyl-2-oxoindolin-3-yl)methyltrimethylsilane79

Data sourced from a study on palladium-catalyzed domino Heck/silylation reactions. nih.gov Conditions involved reacting the substrate with hexamethyldisilane.

Overview of Key Research Trajectories and Challenges

Current research involving 2-iodo-N-methylaniline and related iodoanilines is focused on several key trajectories aimed at expanding their synthetic utility and improving reaction efficiency. One major area of investigation is the development of novel catalytic systems. While palladium has been the traditional catalyst of choice, researchers are exploring the use of more sustainable and earth-abundant metals like nickel to perform similar transformations, such as enantioselective Mizoroki–Heck reactions. nih.gov Another trajectory involves designing tandem or one-pot reactions that combine multiple synthetic steps, such as a Sonogashira coupling followed by an intramolecular cyclization, to build complex heterocycles from simple precursors without isolating intermediates. nih.gov

Despite the versatility of this intermediate, several challenges remain. A primary challenge in cross-coupling reactions is the management of side reactions, such as proto-dehalogenation (replacement of iodine with hydrogen), which can reduce the yield of the desired product. nih.gov Furthermore, for certain transformations, the reactivity of the N-H bond in the parent aniline (B41778) or the N-methyl group can interfere with the desired reaction pathway, sometimes necessitating the use of protecting groups which adds steps to a synthetic sequence. nih.gov Overcoming these challenges through the design of more selective catalysts and the optimization of reaction conditions is a continuous focus of research, aiming to unlock the full potential of this compound as a powerful tool in organic synthesis.

Properties

IUPAC Name

2-iodo-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERCMYELYTXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194155-30-1
Record name 2-iodo-N-methylaniline hydrochloride
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Exploration of Reactivity and Transformative Potential of 2 Iodo N Methylaniline Hydrochloride in Organic Reactions

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The presence of an iodine atom on the aromatic ring of 2-iodo-N-methylaniline hydrochloride makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, readily undergoing oxidative addition to a palladium(0) catalyst, which is the crucial first step in many of these catalytic cycles. This high reactivity allows for coupling reactions to proceed under relatively mild conditions with high efficiency and functional group tolerance.

Palladium-Catalyzed C-C Cross-Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a versatile building block in this context, with its aryl iodide moiety providing a reactive handle for the introduction of various carbon-based substituents.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org The reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

For this compound, its reaction with various boronic acids or esters would yield N-methyl-2-aryl anilines, which are important scaffolds in medicinal chemistry and materials science. The reactivity of the C-I bond ensures that the coupling can proceed efficiently. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be used as pre-catalysts, which are reduced in situ to the active Pd(0) species. organic-synthesis.comnih.gov The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope. organic-synthesis.comrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst / Pre-catalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂Triphenylphosphine (PPh₃)K₂CO₃Toluene (B28343)/Water80-100
PdCl₂(dppf)(dppf)Na₂CO₃Toluene/Dioxane85
Pd₂(dba)₃SPhosK₃PO₄Dioxane/Water60-100
[Pd(IPr)(μ-Cl)Cl]₂(IPr)K₂CO₃THF/WaterRoom Temp - 40

This table presents generalized conditions often employed for Suzuki-Miyaura reactions with aryl iodides. Specific conditions for this compound may require optimization.

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would produce 2-alkynyl-N-methylanilines. These products are valuable intermediates for the synthesis of heterocycles like indoles and quinolines. researchgate.net

The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl iodide. Recent advancements have also led to the development of copper-free Sonogashira protocols. organic-chemistry.org

Table 2: Typical Reaction Parameters for Sonogashira Coupling

Palladium CatalystCopper Co-catalystLigandBaseSolvent
Pd(PPh₃)₄CuI-Triethylamine (Et₃N)THF or DMF
PdCl₂(PPh₃)₂CuIPPh₃Diisopropylamine (DIPA)Toluene
Pd(OAc)₂CuIP(t-Bu)₃Cs₂CO₃Dioxane

This table illustrates common conditions for Sonogashira coupling. The specific application to this compound would likely succeed under similar protocols.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex to form a C-C bond. wikipedia.org A key advantage of this reaction is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.orgnih.gov The coupling of this compound with an organozinc reagent would provide a direct route to N-methyl-2-alkylanilines or N-methyl-2-arylanilines. The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. researchgate.net

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organic halide, also catalyzed by palladium. organic-chemistry.org Stille reactions are known for their tolerance of a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org For this compound, a Stille coupling could be employed to introduce complex alkyl, alkenyl, or aryl groups.

Palladium-Catalyzed C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds via palladium catalysis, most notably the Buchwald-Hartwig amination, has become an indispensable tool for synthesizing arylamines. acs.org These compounds are prevalent in pharmaceuticals, natural products, and functional materials. rsc.org The aryl iodide moiety of this compound is highly suitable for these transformations, allowing for the introduction of a new nitrogen-based substituent.

The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. For this compound, this reaction would involve coupling at the C-I position, leading to the formation of N-methyl-N'-substituted-1,2-benzenediamines.

The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have been developed to facilitate the challenging reductive elimination step that forms the C-N bond and are effective for a broad range of substrates. rsc.org The choice of base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is also critical for the reaction's success.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

Palladium Pre-catalystLigandBaseSolvent
Pd₂(dba)₃BINAPNaOt-BuToluene
Pd(OAc)₂BrettPhosLHMDSDioxane
Pd(OAc)₂RuPhosK₂CO₃t-BuOH

This table summarizes catalyst systems frequently used for C-N cross-coupling reactions. These systems are expected to be effective for the amination of this compound.

Intramolecular C-N Bond Formation for Heterocycle Construction

The strategic placement of the iodo and N-methylamino groups in 2-iodo-N-methylaniline facilitates intramolecular cyclization reactions to form heterocyclic structures. This process, which culminates in the formation of a carbon-nitrogen bond, is a powerful method for constructing five- and six-membered rings. One of the most prominent examples of this strategy is the palladium-catalyzed heteroannulation reaction with alkynes, which leads directly to the formation of the indole (B1671886) nucleus. This transformation, a key step in the Larock indole synthesis, proceeds via oxidative addition of the C-I bond to a palladium(0) catalyst, followed by alkyne insertion and subsequent intramolecular C-N bond formation through reductive elimination.

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type)

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent a classical and effective method for the formation of carbon-nitrogen bonds. wikipedia.org In this context, this compound can serve as the aryl halide partner, reacting with various nucleophiles. The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.orgorganic-chemistry.org

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often employing copper(I) salts like CuI and various ligands to enhance catalyst efficacy and substrate scope. acs.orgresearchgate.net For a substrate like 2-iodo-N-methylaniline, a typical Ullmann C-N coupling would involve its reaction with another amine in the presence of a copper catalyst and a base to neutralize the generated hydroiodic acid. The general mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl iodide. mdpi.com While palladium-catalyzed methods are often preferred, copper catalysis offers a cost-effective alternative. nih.govrsc.org The development of new ligands, such as α-benzoin oxime and various diamines, has significantly improved the efficiency and generality of these copper-catalyzed N-arylation reactions. acs.orgnih.gov

Intramolecular Cyclization and Heteroannulation Strategies

Intramolecular cyclization and heteroannulation reactions are powerful strategies that utilize the inherent reactivity of 2-iodo-N-methylaniline to construct complex, fused ring systems in a single step. These methods are highly valued for their atom economy and ability to rapidly build molecular complexity.

Larock Indole Synthesis and Derivatives

The Larock indole synthesis is a highly versatile and powerful palladium-catalyzed heteroannulation reaction for preparing substituted indoles. nih.gov This one-pot process involves the reaction of an o-iodoaniline, such as 2-iodo-N-methylaniline, with a disubstituted alkyne. The reaction is known for its wide functional group tolerance and high regioselectivity. The process typically places the more sterically demanding group of the alkyne at the C2 position of the resulting indole ring.

The efficiency and outcome of the Larock indole synthesis are highly dependent on the reaction conditions. Key parameters that have been systematically optimized include the choice of palladium catalyst, base, solvent, and additives. For the reaction involving 2-iodo-N-methylaniline, specific conditions have been refined to maximize the yield of the desired N-methylindole product. A common catalytic system involves palladium(II) acetate [Pd(OAc)2] as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The choice of base is critical, with carbonates such as potassium carbonate (K2CO3) being highly effective. Additives like lithium chloride (LiCl) have been found to be crucial for achieving high and reproducible yields. Polar aprotic solvents like dimethylformamide (DMF) are typically used at elevated temperatures.

Table 1: Optimized Conditions for Larock Indole Synthesis with 2-Iodo-N-methylaniline

ParameterConditionRole/Comment
Aryl Halide 2-Iodo-N-methylanilineIndole precursor
Catalyst Pd(OAc)2 (5 mol%)Palladium(0) precursor
Ligand PPh3 (Triphenylphosphine)Often added to stabilize the Pd(0) catalyst
Alkyne Disubstituted Alkyne (1.2-2.5 equiv)Cyclization partner
Base K2CO3 or Na2CO3 (2.5-5.0 equiv)Neutralizes HI formed during the reaction
Additive LiCl (1.0 equiv)Enhances rate and yield
Solvent DMF (Dimethylformamide)High-boiling polar aprotic solvent
Temperature 100 °CProvides thermal energy for the reaction

The Larock indole synthesis exhibits a broad scope with respect to the alkyne coupling partner, accommodating a wide variety of substituents. This flexibility allows for the synthesis of a diverse array of 2,3-disubstituted indoles. Alkynes bearing alkyl, aryl, alkenyl, and even functional groups containing hydroxyls and silyls have been successfully employed.

However, the nature of the alkyne substituents significantly influences the regioselectivity of the annulation. When an unsymmetrical alkyne is used, the reaction generally proceeds with high regioselectivity, placing the bulkier substituent at the C2 position of the indole. This is attributed to steric interactions during the migratory insertion step of the alkyne into the aryl-palladium bond. While this provides predictable control over the product's structure, it also represents a limitation. For instance, creating an indole with a bulky substituent at the C3 position and a smaller one at C2 is challenging with this standard method. Furthermore, extremely bulky tertiary alkyl groups on the alkyne can sometimes hinder the reaction.

Table 2: Scope of Alkyne Partners in Larock Synthesis with 2-Iodo-N-methylaniline

Alkyne Partner (R1-C≡C-R2)R1 GroupR2 GroupMajor Product Regiochemistry
Symmetrical AlkynesPhenylPhenylSingle product (2,3-diphenyl-1-methylindole)
Unsymmetrical AlkynesPhenylMethyl2-Phenyl-3-methyl-1-methylindole
n-ButylTrimethylsilyl (TMS)2-TMS-3-butyl-1-methylindole
CyclohexylHydroxyethyl2-Cyclohexyl-3-(hydroxyethyl)-1-methylindole
Terminal AlkynesPhenylHGenerally gives lower yields and mixtures

Synthesis of Nitrogen-Containing Polycyclic Scaffolds

The indole nucleus synthesized from 2-iodo-N-methylaniline via the Larock reaction serves as a valuable building block for the construction of more complex nitrogen-containing polycyclic scaffolds. These elaborate structures are prevalent in natural products and pharmaceutically active compounds. nih.gov Various synthetic strategies can be employed to further elaborate the indole core.

For instance, the indole ring can undergo subsequent cyclization reactions. If the substituents introduced via the alkyne partner contain appropriate functional groups, further intramolecular reactions can be triggered to form additional rings. Gold-catalyzed and other transition-metal-catalyzed reactions are known to facilitate the cyclization of N-(2-alkynylphenyl) imines, which can be derived from 2-iodoanilines, to form ring-fused indoles. mdpi.com Similarly, cycloaddition reactions, such as [4+2] and [3+2] cycloadditions using the indole as a diene or dienophile, can be employed to build fused polycyclic indoline (B122111) systems. polimi.it These strategies allow for a divergent synthesis approach where complex and diverse molecular architectures can be accessed from a common indole precursor derived from 2-iodo-N-methylaniline.

Derivatization of the N-Methylamino Group

The N-methylamino group in 2-iodo-N-methylaniline is a key functional handle that can be readily modified, allowing for the introduction of diverse substituents and the modulation of the compound's electronic and steric properties.

The aniline (B41778) ring in 2-iodo-N-methylaniline is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the combined influence of the N-methylamino and iodo substituents.

N-Methylamino Group: This group is strongly activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.

Iodo Group: The iodine atom is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because of resonance donation from its lone pairs.

The powerful activating effect of the N-methylamino group dominates the directing effects. Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the N-methylamino group (positions 3 and 5). Position 3 is ortho to the amine and meta to the iodine, while position 5 is para to the amine and meta to the iodine. Steric hindrance from the adjacent iodo and methyl groups may slightly disfavor substitution at the 3-position compared to the 5-position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReactionMajor Product(s)
Nitration (HNO₃/H₂SO₄)5-Nitro-2-iodo-N-methylaniline
Halogenation (Br₂/FeBr₃)5-Bromo-2-iodo-N-methylaniline
Sulfonation (Fuming H₂SO₄)2-Iodo-N-methylaniline-5-sulfonic acid

This table predicts the major products of common electrophilic aromatic substitution reactions on 2-iodo-N-methylaniline based on substituent directing effects.

The secondary amine functionality is nucleophilic and can be easily functionalized through reactions such as alkylation and acylation.

Alkylation: The nitrogen atom can be further alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to form tertiary amines. This reaction proceeds via an Sₙ2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is possible if excess alkylating agent is used.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding amides. Acylation is a useful strategy to protect the amino group or to decrease its activating effect on the aromatic ring during subsequent reactions, such as electrophilic substitution.

These derivatizations expand the synthetic utility of the parent compound, enabling its incorporation into a wider range of target molecules.

Reactivity as a Nucleophile or Electrophile in Substitution Reactions

2-Iodo-N-methylaniline exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile (or an electrophilic precursor) in substitution reactions.

Nucleophilic Character: The primary source of nucleophilicity is the lone pair of electrons on the nitrogen atom of the N-methylamino group. This makes the compound a competent nucleophile for attacking a variety of electrophilic centers. For instance, it can participate in nucleophilic substitution reactions with alkyl halides (alkylation, as mentioned in 3.3.2) or in nucleophilic addition reactions to carbonyl compounds. The electron-rich aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions.

Electrophilic Character: The electrophilic character is centered at the carbon atom bonded to the iodine (C2). While direct nucleophilic aromatic substitution (SₙAr) at this position is difficult due to the lack of strong electron-withdrawing groups on the ring, the C-I bond is highly susceptible to oxidative addition to low-valent transition metal centers, such as palladium(0) or copper(I). This step is the cornerstone of its utility in a vast array of cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Reaction: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.org

Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines to form C-O, C-S, or C-N bonds. wikipedia.org

In these transformations, the 2-iodo-N-methylaniline fragment effectively functions as an electrophilic partner, making it an invaluable building block in modern organic synthesis.

Mechanistic Investigations of Reactions Involving 2 Iodo N Methylaniline Hydrochloride

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 2-Iodo-N-methylaniline is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond. The generally accepted catalytic cycle for these transformations involves a sequence of fundamental organometallic steps.

Following oxidative addition and a subsequent step (transmetalation in Suzuki or Negishi coupling; amine coordination and deprotonation in Buchwald-Hartwig amination), the cycle culminates in reductive elimination . This is the product-forming step where the two organic groups coupled to the palladium(II) center are expelled, forming the final product and regenerating the active palladium(0) catalyst. For reductive elimination to occur, the two groups must be positioned cis to each other on the metal center. This step results in a decrease in both the oxidation state and coordination number of the metal.

Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionAryl halide (Ar-I) adds to the Pd(0) catalyst.0 → +2
TransmetalationThe organic group from the organoboron reagent transfers to the Pd(II) complex.No Change
Reductive EliminationThe two organic groups couple and are eliminated from the Pd(II) complex, forming the product.+2 → 0

Bulky ligands, such as BrettPhos and RuPhos, promote the formation of monoligated palladium species, which are highly active in the catalytic cycle. The steric hindrance around the metal center can accelerate both oxidative addition and reductive elimination. DFT calculations have shown that for different ligands, the rate-limiting step of the Buchwald-Hartwig amination can change. For example, with the Pd-BrettPhos system, oxidative addition is often the rate-limiting step, whereas for the Pd-RuPhos system, reductive elimination can have a higher energy barrier. nih.gov This is attributed to the different steric and electronic profiles of the ligands, which modulate the stability of the various intermediates and transition states in the cycle. nih.gov

The "bite angle" of bidentate phosphine (B1218219) ligands also plays a crucial role. A wider bite angle can promote reductive elimination, preventing side reactions like β-hydride elimination. rug.nl The use of specific ligands like CataCXium A has proven uniquely effective for challenging Suzuki-Miyaura couplings involving ortho-substituted anilines, where other common ligands fail. nih.gov

Studies on Aryne Intermediates and Related Processes

Under strongly basic conditions, 2-iodo-N-methylaniline can serve as a precursor to a highly reactive aryne intermediate, specifically an N-methyl-indolyne. This occurs via an elimination-addition mechanism, where a strong base abstracts the proton ortho to the iodine atom, followed by the elimination of iodide to form the strained triple bond within the aromatic ring.

Once generated, the N-methyl-indolyne is a powerful electrophile that can be trapped by a wide variety of nucleophiles and dienophiles. The regioselectivity of nucleophilic addition to unsymmetrical indolynes is a key mechanistic question. Computational and experimental studies on related indolyne systems have shown that regioselectivity is not primarily governed by electronic effects (i.e., the stability of the resulting anionic intermediate) but rather by the distortion energy of the aryne. nih.govscispace.com Nucleophilic attack occurs preferentially at the carbon atom of the aryne bond that is "flatter" or requires less energy to distort into the geometry of the transition state. nih.govwikipedia.org This distortion model provides a predictive framework for understanding the outcomes of nucleophilic additions to indolynes derived from precursors like 2-iodo-N-methylaniline. nih.gov

Analysis of Anionic Chain Reactions

Beyond two-electron polar mechanisms, aryl halides can also react through radical pathways. The radical-nucleophilic substitution (SRN1) mechanism is a chain reaction initiated by the transfer of an electron to the aryl iodide substrate.

The SRN1 mechanism proceeds through three key steps:

Initiation: An electron source (e.g., photochemical stimulation or a potent donor) adds an electron to 2-iodo-N-methylaniline, forming a radical anion.

Propagation: This radical anion rapidly fragments, cleaving the C-I bond to release an iodide anion and an aryl radical. This aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the starting 2-iodo-N-methylaniline, forming the substitution product and regenerating the initial radical anion to continue the chain.

Termination: The chain reaction is terminated when radical species are quenched.

While specific studies on SRN1 reactions of 2-iodo-N-methylaniline are not prevalent, the mechanism is well-established for a wide range of aryl iodides and various nucleophiles. nih.govwikipedia.org The efficiency of the process depends on the stability of the intermediate radicals and the relative rates of the propagation steps.

Regioselectivity and Stereoselectivity Control Mechanisms

Controlling selectivity is a central challenge in organic synthesis. In reactions involving 2-iodo-N-methylaniline, both regioselectivity and stereoselectivity are governed by a combination of electronic, steric, and kinetic factors.

Regioselectivity: In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. The N-methylamino group is a powerful activating, ortho, para-director due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. youtube.comyoutube.com The iodo group is a deactivating ortho, para-director. In cases of conflicting directing effects, the more strongly activating group—in this case, the N-methylamino group—typically controls the position of the incoming electrophile. nih.gov

In nucleophilic additions to the corresponding N-methyl-indolyne intermediate, regioselectivity is controlled by the aryne distortion model, as discussed in section 4.2. nih.govscispace.com

Stereoselectivity: Achieving stereoselectivity in reactions of 2-iodo-N-methylaniline typically requires the use of a chiral catalyst or auxiliary, or a chiral reaction partner. In palladium-catalyzed cross-coupling reactions, for instance, enantioselectivity can be induced by employing chiral phosphine ligands. nih.gov These ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate, leading to an enantioenriched product. The stereochemical outcome often depends on which step of the catalytic cycle is stereodetermining—be it oxidative addition, transmetalation, or reductive elimination. chemrxiv.org Non-covalent interactions, such as hydrogen bonding or ionic interactions between the catalyst and the substrate, can also play a crucial role in controlling stereoselectivity by locking the substrate into a specific orientation in the transition state. acs.orgmdpi.com

Transition State Characterization and Energy Landscapes

Computational chemistry, particularly DFT, has become an indispensable tool for characterizing transition states and mapping the potential energy surfaces of complex reactions. For cross-coupling reactions involving substrates like 2-iodo-N-methylaniline, these studies provide detailed pictures of the reaction coordinates.

DFT calculations on Suzuki-Miyaura and Buchwald-Hartwig reactions of similar aryl halides have characterized the geometries and energies of key transition states:

Oxidative Addition TS: The transition state for the oxidative addition of an aryl iodide to a Pd(0) complex typically involves an elongated C-I bond and the incipient formation of Pd-C and Pd-I bonds. nih.gov

Reductive Elimination TS: This transition state features the two coupling fragments beginning to form a new bond while their bonds to the palladium center are breaking. The energy of this transition state is highly sensitive to the steric and electronic properties of the ancillary ligands. nih.gov

Illustrative Reaction Energy Profile for a Kinetically vs. Thermodynamically Controlled Reaction
Product TypeControlling FactorActivation Energy (Ea)Product StabilityFavored Conditions
Kinetic ProductReaction RateLowerLess StableLow Temperature, Short Reaction Time
Thermodynamic ProductProduct StabilityHigherMore StableHigh Temperature, Long Reaction Time (Reversible)

Strategic Applications of 2 Iodo N Methylaniline Hydrochloride in Complex Molecule Synthesis

Utilization as a Building Block for Advanced Organic Scaffolds

The reactivity of 2-iodo-N-methylaniline hydrochloride lends itself to the creation of a wide array of advanced organic scaffolds. The presence of the ortho-iodo group is particularly advantageous for intramolecular cyclization reactions, leading to the formation of rigid, polycyclic systems that are often found in biologically active natural products and functional materials.

Construction of Core Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of several important heterocyclic cores, most notably carbazoles and indoles.

The carbazole (B46965) framework is a privileged structure found in numerous natural alkaloids and pharmacologically active compounds. A highly efficient route to N-methylcarbazoles involves the palladium-catalyzed intramolecular cyclization of N-arylated 2-iodoanilines. In this approach, 2-iodo-N-methylaniline can be first N-arylated and then subjected to an in-situ cyclization to afford the corresponding N-methylcarbazole derivative. This one-pot, two-step procedure is notable for its efficiency and good to excellent yields. For instance, N-methyl-2-iodoaniline has been successfully employed as a substrate in palladium-catalyzed reactions to produce N-methylcarbazole in high yield. nih.gov

The synthesis of indole (B1671886) derivatives, another critical heterocyclic system, can also be achieved using 2-iodoaniline (B362364) precursors. While the direct cyclization of 2-iodo-N-methylaniline itself is not the primary route, it serves as a valuable starting material for more elaborate substrates. For example, Heck coupling of 2-iodoaniline with styrene (B11656) derivatives can produce 2-alkenylanilines, which can then undergo intramolecular cyclization to form indoles. mdpi.com The N-methyl group in 2-iodo-N-methylaniline can be strategically employed to synthesize N-methylated indole derivatives, which are common motifs in biologically active compounds.

Below is a table summarizing the synthesis of N-methylcarbazole from a derivative of 2-iodo-N-methylaniline:

Starting MaterialCatalystLigandBaseSolventTemp (°C)Yield (%)
N-aryl-2-iodo-N-methylanilinePd(OAc)₂PCy₃CsFAcetonitrile10082

Data synthesized from a representative palladium-catalyzed carbazole synthesis. nih.gov

Synthesis of Bridged Polycyclic Structures

Bridged polycyclic structures are a class of complex three-dimensional molecules that are of significant interest due to their unique conformational rigidity and biological activity. The synthesis of such structures often relies on intricate intramolecular cyclization strategies. While direct application of this compound in the synthesis of bridged alkaloids is not extensively documented, its potential as a precursor to the necessary complex substrates is significant. nih.gov

Role in Precursor Synthesis for Agrochemicals

The N-methylaniline scaffold is a component of various agrochemicals, including herbicides and fungicides. The introduction of specific substituents on the aromatic ring is crucial for tuning the biological activity and selectivity of these compounds. This compound serves as a versatile intermediate for the synthesis of a wide range of substituted N-methylaniline derivatives that can be further elaborated into potential agrochemical candidates.

Intermediate for Materials Science Applications

In the field of materials science, there is a continuous demand for novel organic materials with tailored electronic and photophysical properties. This compound has emerged as a valuable intermediate for the synthesis of functionalized polymers and modules for optoelectronic materials, primarily through the construction of carbazole-containing systems.

Precursors for Functionalized Polymers

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Carbazole-based polymers are of particular interest due to their excellent hole-transporting properties and high thermal stability. 2-Iodo-N-methylaniline serves as a key precursor for the synthesis of N-methylated carbazole monomers, which can then be polymerized to form high-performance conductive polymers.

The synthesis of these polymers often involves a Suzuki coupling reaction to create a dendritic or linear conjugated polymer. nih.govsemanticscholar.org The carbazole units, derived from the cyclization of precursors like 2-iodo-N-methylaniline, form the backbone of the polymer and are responsible for its electronic properties. The N-methyl group can enhance the solubility of the resulting polymer, which is a crucial factor for its processability into thin films for electronic devices.

The table below outlines the properties of a representative carbazole-based polymer:

Polymer StructureSynthesis MethodKey Monomer PrecursorApplication
Poly[(9,9-dioctyl)-2,7-fluorene-co-4,4',4''-triphenylamine-co-9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole]Suzuki CouplingCarbazole derivativesFluorescent probe

Information based on the synthesis of a carbazole-based dendritic conjugated polymer. nih.gov

Modules for Optoelectronic Materials

The unique photophysical properties of the carbazole moiety, such as its high fluorescence quantum yield and tunable emission wavelength, make it an attractive building block for materials used in organic light-emitting diodes (OLEDs). 2-Iodo-N-methylaniline is a valuable starting material for the synthesis of these carbazole-based modules.

Enabling Synthesis of Chiral Molecules

The strategic incorporation of this compound and its derivatives into synthetic routes has proven instrumental in the field of asymmetric catalysis, facilitating the synthesis of chiral molecules with high levels of enantioselectivity. While direct applications of this compound itself are not extensively documented in this specific context, the utility of the core iodoaniline scaffold as a precursor to chiral catalysts is well-established. These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Research has demonstrated the successful synthesis and application of chiral iodoaniline-based catalysts in various asymmetric transformations. For instance, a family of chiral iodoaniline-lactate based catalysts has been developed for the α-functionalization of ketones. These catalysts, which feature both C1 and C2 symmetry, have shown considerable efficacy in promoting reactions such as α-oxysulfonylation.

The synthesis of these chiral catalysts often involves the derivatization of iodoaniline precursors. For example, 2-iodo-3-aminophenol can be transformed into a key building block for more complex chiral ligands. This is achieved through reactions such as diazotization followed by nitro group reduction. Similarly, 2-iodobenzene-1,3-diamine (B12330082) serves as a foundational element for another class of these chiral iodoarene catalysts. nih.gov

The performance of these iodoaniline-derived chiral catalysts has been systematically evaluated in asymmetric reactions. In the α-oxysulfonylation of various ketones, these catalysts have demonstrated the ability to induce significant enantioselectivity, with enantiomeric excesses reaching up to 83%. nih.gov The reaction times are often short, and the chemical yields are typically high, with some substrates affording the desired product in up to 99% yield. nih.gov

The following table summarizes the performance of a chiral iodoaniline-lactate based catalyst in the α-oxysulfonylation of a selection of ketone substrates.

Table 1: Performance of a Chiral Iodoaniline-Lactate Based Catalyst in the α-Oxysulfonylation of Ketones

EntryKetone SubstrateYield (%)Enantiomeric Excess (ee, %)
1Propiophenone9575
24'-Methoxypropiophenone9278
34'-Chloropropiophenone9980
42'-Methylpropiophenone8565
5Cyclohexanone7883

The data clearly indicates that the chiral environment created by the iodoaniline-derived catalyst effectively controls the stereochemical outcome of the α-oxysulfonylation reaction, leading to the formation of enantioenriched products. The structural modifications on the iodoaniline core, coupled with the chiral lactate (B86563) auxiliary, are crucial for achieving these levels of asymmetric induction. This body of work underscores the strategic importance of the iodoaniline framework, as found in molecules like 2-iodo-N-methylaniline, as a valuable platform for the design and synthesis of novel chiral catalysts for complex molecule synthesis.

Computational and Theoretical Chemistry Studies on 2 Iodo N Methylaniline Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-iodo-N-methylaniline hydrochloride, DFT calculations can elucidate fundamental properties such as molecular orbital energies, electron density distribution, and vibrational frequencies.

Detailed studies on analogous compounds, such as substituted N-methylanilines, provide a framework for the expected outcomes of such an analysis. For instance, a DFT study on 4-chloro-N-methylaniline using the B3LYP functional and a 6-311++G(d,p) basis set has been used to calculate structural parameters, vibrational frequencies (FT-IR and FT-Raman), and NMR chemical shifts researchgate.net. A similar approach for this compound would involve optimizing the geometry to find the most stable arrangement of atoms and then calculating various electronic properties.

The key aspects of such an analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 2-iodo-N-methylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO may have significant contributions from the C-I antibonding orbital.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the protonated (hydrochloride) form, a strong positive potential would be concentrated around the -NH2(CH3)+ group, while the iodine atom, despite being electronegative, would also exhibit regions of positive potential (a sigma-hole), influencing intermolecular interactions.

Vibrational Analysis: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-I stretch, aromatic C-H bend), and comparing these with experimental data helps confirm the molecular structure researchgate.net.

Below is a hypothetical data table summarizing the kind of results a DFT calculation would yield for 2-iodo-N-methylaniline compared to a known analogue.

Calculated Property2-Iodo-N-methylaniline (Expected)4-Chloro-N-methylaniline (Reference) researchgate.net
HOMO Energy~ -5.5 to -6.0 eVNot specified
LUMO Energy~ -0.5 to -1.0 eVNot specified
HOMO-LUMO Gap~ 4.5 to 5.0 eVNot specified
Dipole Moment~ 2.0 to 2.5 DNot specified
Key Vibrational Frequencies (Calculated)N-H stretch: ~3450 cm⁻¹; C-I stretch: ~550 cm⁻¹N-H stretch: 3489 cm⁻¹; C-Cl stretch: 732 cm⁻¹

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While DFT is excellent for static properties, MD is used to explore reaction pathways, conformational changes, and solvent effects.

For this compound, MD simulations, particularly ab initio MD (AIMD) where forces are calculated "on the fly" using quantum mechanical methods, can be employed to map out complex reaction pathways without prior assumptions nih.govresearchgate.net. This is especially useful for discovering unexpected intermediates or transition states in reactions where the aniline derivative is a substrate.

Applications of MD simulations include:

Exploring Reaction Mechanisms: In a simulated reaction, such as a palladium-catalyzed cross-coupling reaction, MD can track the trajectory of each atom. This allows researchers to visualize the step-by-step process of oxidative addition, transmetalation, and reductive elimination, identifying the transition states and intermediates involved rwth-aachen.de.

Solvent Effects: MD simulations can explicitly model the interactions between the this compound solute and surrounding solvent molecules. This is critical for understanding how the solvent influences the stability of reactants, intermediates, and transition states, thereby affecting reaction rates and outcomes.

Surface Chemistry: If the aniline is used in a reaction involving a solid catalyst, MD can simulate its adsorption and subsequent reaction on the catalyst surface. This approach helps elucidate the mechanism of heterogeneous catalysis by identifying active sites and favorable adsorption geometries nih.gov.

Automated methods that combine MD simulations with network analysis tools can systematically discover and validate reaction pathways, even in complex systems like hydrocarbon pyrolysis, which serves as a model for the complexity that can be unraveled in organic synthesis nih.govrwth-aachen.de.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is instrumental in predicting how a molecule like this compound will behave in a chemical reaction, particularly its reactivity and regioselectivity. The electronic and steric properties of the substituents—the ortho-iodo group, the N-methyl group, and the protonated amine—govern its reaction profile.

Steric Hindrance: The presence of the bulky iodine atom and the N-methyl group in the ortho position to each other creates significant steric hindrance. This would likely disfavor reactions that require a reagent to approach the nitrogen atom or the C2 (iodine-bearing) or C6 positions of the ring.

Electronic Effects: The iodine atom is an electron-withdrawing group via induction but can be a weak pi-donor through resonance. The N-methyl group is electron-donating. In the hydrochloride form, the -NH(CH3)+ group becomes a powerful electron-withdrawing and meta-directing group.

Regioselectivity: In reactions like C-H activation, the directing ability of the functional groups is paramount. While amine groups can direct ortho-C-H functionalization, the existing ortho-iodo substituent blocks one site. Recent studies on non-directed C-H alkynylation of aniline derivatives have shown a strong preference for para-substitution, a selectivity that would be expected for 2-iodo-N-methylaniline to yield 2-iodo-4-alkynyl-N-methylaniline nih.gov. Conversely, in iridium-catalyzed borylation reactions, ortho-selectivity is often observed, but this would be sterically challenging for this substrate nih.gov.

The following table summarizes predicted reactivity at different positions of the aromatic ring for electrophilic aromatic substitution, assuming the amine is in its protonated, meta-directing form.

Ring PositionSubstituents Influencing PositionPredicted Reactivity/SelectivityRationale
C3Meta to -NH(CH3)+, Ortho to -ILowSteric hindrance from iodine.
C4Para to -I, Meta to -NH(CH3)+FavorableElectronically activated by meta-director; sterically accessible. Likely site for electrophilic attack.
C5Meta to -I, Meta to -NH(CH3)+Highly FavorableMost activated position due to meta-directing group.
C6Ortho to -NH(CH3)+Very LowSteric hindrance from N-methyl group and deactivation by the ortho-ammonium group.

Ligand Design and Catalyst Optimization through Computational Methods

2-Iodo-N-methylaniline can serve as a scaffold or fragment in the de novo design of ligands, particularly for medicinal chemistry or catalysis. Computational methods are essential in this process, enabling the rational design of molecules with desired properties before their synthesis.

The process often follows one of two major strategies:

Structure-Based Ligand Design (SBLD): If the 3D structure of a biological target (e.g., a protein receptor) is known, 2-iodo-N-methylaniline can be used as a starting fragment. Docking programs computationally place this fragment into the target's binding site to predict its binding orientation and affinity beilstein-journals.org. From this starting point, computational tools can "grow" the fragment by adding other functional groups to improve interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thus designing a more potent and selective ligand core.ac.uk. The iodo-group is particularly useful as it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.

Ligand-Based Ligand Design (LBLD): When the target structure is unknown, design is based on a set of known active molecules. A pharmacophore model, which defines the essential 3D arrangement of features required for activity, can be generated. The 2-iodo-N-methylaniline scaffold could then be modified computationally to fit this pharmacophore model mdpi.com. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, can also be used to predict the activity of newly designed analogues based on this scaffold mdpi.comresearchgate.net.

In catalysis, DFT calculations can be used to design or optimize ligands for metal catalysts. For a reaction involving 2-iodo-N-methylaniline (e.g., a Suzuki or Buchwald-Hartwig coupling), computations can help in selecting the optimal phosphine (B1218219) ligand for the palladium catalyst by calculating the energies of the reaction intermediates and transition states for different ligands, thereby identifying the ligand that leads to the lowest activation energy barrier.

Conformational Analysis and Intermolecular Interactions in Solution and Solid State

The 3D shape (conformation) of a molecule influences its physical properties and reactivity. For this compound, the key conformational variables include the rotation around the C(aryl)-N bond and the orientation of the N-methyl group.

Conformational Preferences: Computational methods, particularly DFT, can calculate the relative energies of different conformers. For N-methyl anilines, there is a delicate balance between steric repulsion (e.g., between the methyl group and the ortho-iodo substituent) and electronic effects (conjugation of the nitrogen lone pair with the aromatic ring). In the hydrochloride form, the geometry around the nitrogen atom becomes more tetrahedral, changing the conformational landscape. Studies on related N-aryl amides and rotors show that even small energy differences in solution can lead to a strong preference for a single conformation in the solid state nih.govresearchgate.net.

Intermolecular Interactions: In the solid state, the crystal structure is determined by a network of intermolecular interactions. For this compound, the primary interactions would be strong N-H···Cl⁻ hydrogen bonds. Additionally, weaker C-H···π interactions and halogen bonds (C-I···X, where X is a nucleophile like Cl⁻ or another atom) could play a role in the crystal packing. Comparing computational predictions with experimental data from X-ray crystallography is a powerful way to validate theoretical models. While a crystal structure for the title compound is not readily available, data for related molecules like 4-iodo-2-methylaniline (B78855) show the formation of N-H···N hydrogen bonds that link molecules into stacks nih.gov. A similar, but charge-assisted, hydrogen bonding network would be expected for the hydrochloride salt.

The relationship between solution and solid-state conformation is not always direct but can be correlated, providing insight into how molecular packing forces influence molecular shape researchgate.net.

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Iodo N Methylaniline Hydrochloride

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy allows for the real-time analysis of chemical reactions as they occur, without the need for sample extraction. mt.com This provides dynamic information about the concentration of reactants, intermediates, and products, offering a clear window into reaction kinetics and mechanisms. mt.com For reactions involving 2-iodo-N-methylaniline hydrochloride, this is particularly valuable for optimizing reaction conditions and ensuring the desired outcome.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reactions in the solution phase. By acquiring NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products. For 2-iodo-N-methylaniline, key signals in the ¹H and ¹³C NMR spectra serve as diagnostic markers.

In a typical ¹H NMR spectrum of 2-iodo-N-methylaniline, the methyl protons (–CH₃) and the aromatic protons have distinct chemical shifts. rsc.org For instance, during a substitution reaction where the iodine atom is replaced, significant changes in the chemical shifts of the adjacent aromatic protons and the N-methyl group would be observed, allowing for real-time tracking of the reaction's progress.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Iodo-N-methylaniline This table is based on data for the free base and serves as a reference for monitoring reactions.

NucleusChemical Shift (δ) in ppmDescription
¹H NMR~7.67Aromatic proton
~7.25Aromatic proton
~6.57Aromatic proton
~6.46Aromatic proton
~4.21N-H proton
~2.90N-CH₃ protons
¹³C NMR~148.16Aromatic carbon (C-N)
~138.86Aromatic carbon
~129.47Aromatic carbon
~118.47Aromatic carbon
~109.99Aromatic carbon
Not reportedAromatic carbon (C-I)
~30.97N-CH₃ carbon
Source: Data adapted from research on N-methylation of ortho-substituted aromatic amines. rsc.org

In-situ Infrared (IR) and UV-Vis spectroscopy are complementary techniques for reaction monitoring. mt.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful as it can be directly immersed into a reaction vessel to follow changes in the vibrational frequencies of functional groups. For this compound, key vibrational bands include the N-H stretch of the ammonium (B1175870) salt, C-N stretching, C-I stretching, and aromatic C-H and C=C vibrations. researchgate.net As a reaction proceeds, the intensity of bands corresponding to the starting material will decrease, while new bands for products will emerge.

UV-Vis spectroscopy monitors changes in the electronic transitions within a molecule, which are sensitive to the aromatic system and its substituents. Any reaction that alters the electronic structure of the phenyl ring of this compound, such as the substitution of the iodine atom, will result in a shift in the absorption maximum (λ_max), which can be tracked over time. researchgate.net

Mass Spectrometry (MS) for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a fundamental tool for identifying molecules by measuring their mass-to-charge ratio (m/z). It is widely used to confirm the identity of reaction products and to gain insights into reaction mechanisms by detecting transient intermediates.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula, a critical step in identifying unknown products or impurities. nih.gov For a derivative of 2-iodo-N-methylaniline, HRMS can distinguish its molecular formula from other potential compounds that may have the same nominal mass. longdom.org This high level of confidence is invaluable in complex reaction systems. nih.gov

Table 2: Predicted High-Resolution m/z Values for 2-Iodo-N-methylaniline Adducts

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₇H₉IN⁺233.97743
[M+Na]⁺C₇H₈INNa⁺255.95937
[M+K]⁺C₇H₈INK⁺271.93331
[M]⁺C₇H₈IN⁺232.96960
Source: Data derived from PubChemLite predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the components of a complex mixture before mass analysis. mt.comnih.gov This separation is crucial for identifying individual products, byproducts, and unreacted starting materials in a reaction involving this compound.

GC-MS is well-suited for volatile and thermally stable compounds. nih.gov The reaction mixture is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum for each separated component acts as a chemical fingerprint. nih.gov For example, the analysis of a reaction mixture could show a peak with the characteristic mass spectrum of 2-iodo-N-methylaniline (m/z = 233) and other peaks corresponding to new products. rsc.org

LC-MS is used for less volatile or thermally sensitive compounds. The separation occurs in the liquid phase, making it a versatile tool for a wider range of organic molecules. d-nb.info LC-MS analysis of a reaction involving this compound would allow for the separation and identification of polar intermediates and products that may not be suitable for GC-MS.

Table 3: Typical Parameters for GC-MS Analysis of Aniline (B41778) Derivatives

ParameterTypical SettingPurpose
Column Fused silica (B1680970) capillary column (e.g., DB-1MS, Rxi-5MS)Separates components of the mixture based on boiling point and polarity.
Injector Temp. 250-270 °CEnsures rapid vaporization of the sample.
Ion Source Temp. 200 °CTemperature of the ionization chamber.
Ionization Mode Electron Ionization (EI)Standard ionization method that creates predictable fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Source: Information compiled from various sources on GC-MS methodology. nih.govgoogle.com

X-ray Diffraction for Structural Elucidation of Novel Derivatives

While NMR and MS can establish the connectivity and formula of a new molecule, single-crystal X-ray diffraction provides the definitive, three-dimensional structure. This technique is the gold standard for determining the precise arrangement of atoms, as well as bond lengths and angles, in a crystalline solid. nih.gov

When a novel derivative of 2-iodo-N-methylaniline is synthesized and can be grown as a single crystal, X-ray diffraction analysis provides an unambiguous structural proof. For instance, in studies of related N-methylaniline derivatives, X-ray crystallography has been used to confirm molecular shapes and analyze intermolecular interactions like hydrogen bonding, which dictate how molecules pack in a solid state. researchgate.net This level of structural detail is essential for understanding the properties and reactivity of new compounds derived from this compound.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the elucidation of molecular structures. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and number of protons and carbons, advanced two-dimensional (2D) techniques are often employed for definitive structural confirmation of compounds like 2-iodo-N-methylaniline.

Standard 1D NMR analysis of the free base, 2-iodo-N-methylaniline, provides foundational data for more complex analyses. rsc.org The proton (¹H) and carbon (¹³C) NMR spectra in deuterated chloroform (B151607) (CDCl₃) reveal characteristic signals for the aromatic and methyl protons, as well as the aromatic and methyl carbons. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Iodo-N-methylaniline (Free Base) in CDCl₃ rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.67 (dd, J = 7.8, 1.4 Hz, 1H) 148.16
Aromatic CH 7.31 – 7.18 (m, 1H) 138.86
Aromatic CH 6.57 (dd, J = 8.1, 1.2 Hz, 1H) 129.47
Aromatic CH 6.46 (td, J = 7.6, 1.4 Hz, 1H) 118.47
NH 4.21 (s, 1H) 109.99
CH₃ 2.90 (d, J = 3.8 Hz, 3H) 30.97

Note: The table is based on reported data for the free base, 2-iodo-N-methylaniline. The hydrochloride salt would exhibit different chemical shifts, particularly for the N-H and adjacent protons, due to protonation.

To unequivocally assign these signals and confirm the connectivity of the molecule, researchers utilize various 2D NMR experiments:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-iodo-N-methylaniline, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic ring, allowing for sequential assignment of the aromatic signals. It would also confirm the coupling observed between the N-H proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons (those with no attached protons), such as the carbon atom bonded to the iodine (C-I). For instance, the aromatic protons ortho and para to the C-I bond would show correlations to this carbon in the HMBC spectrum, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms within a molecule. It detects correlations between protons that are close in space, even if they are not directly coupled through bonds. A NOESY spectrum could, for example, show a cross-peak between the N-methyl protons and the aromatic proton at the 6-position, confirming the ortho substitution pattern of the molecule.

Through the combined interpretation of these advanced NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise molecular structure of this compound.

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, UPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, and for accurately assessing its purity. The choice of technique depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. For aniline derivatives, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. Research on the synthesis of 2-iodo-N-methylaniline has utilized GC-MS to confirm the product's identity. rsc.org The analysis of the free base form of the compound showed a mass-to-charge ratio (m/z) consistent with the expected molecular weight. rsc.org

Table 2: GC-MS Data for 2-Iodo-N-methylaniline rsc.org

Parameter Value
Calculated m/z 233.06

A typical GC method for analyzing such a compound would involve a capillary column like a DB-5MS and a temperature gradient to ensure efficient separation. google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For non-volatile or thermally sensitive compounds, such as hydrochloride salts, HPLC and UPLC are the preferred methods for purity analysis. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

While specific validated HPLC or UPLC methods for this compound are not widely published, methods for structurally similar aromatic amines and hydrochloride salts can be adapted. A reversed-phase UPLC (RP-UPLC) method would be the most common approach.

Table 3: Proposed Starting Conditions for a UPLC Purity Assessment Method

Parameter Condition Rationale
Column Acquity UPLC BEH C18, 1.7 µm C18 columns are standard for reversed-phase separation of moderately polar organic molecules. BEH particles offer excellent stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic conditions to ensure the amine is protonated and improves peak shape. Volatile, making it MS-compatible.
Mobile Phase B Acetonitrile or Methanol (B129727) Common organic solvents used to elute compounds in reversed-phase chromatography.
Elution Gradient A gradient from low to high organic content (Mobile Phase B) is effective for separating impurities with a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/min Typical flow rate for UPLC columns of this type.
Column Temp. 30 - 40 °C Provides reproducible retention times and can improve peak symmetry.
Detection UV at ~210 nm and ~254 nm Aromatic compounds typically have strong UV absorbance at these wavelengths, allowing for sensitive detection.

| Injection Vol. | 1 - 5 µL | Standard injection volumes for UPLC systems. |

This method would allow for the separation of 2-iodo-N-methylaniline from potential impurities, and the area of the main peak relative to the total area of all peaks would be used to calculate its purity. The method would require full validation according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose in a research or quality control setting.

Future Research Directions and Emerging Paradigms for 2 Iodo N Methylaniline Hydrochloride

Development of Photoredox Catalysis and Electrosynthesis Applications

The ascent of photoredox catalysis and electrosynthesis offers green and efficient alternatives to traditional synthetic methods. For 2-iodo-N-methylaniline hydrochloride, these technologies hold significant promise for novel transformations.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of this compound in dual catalytic systems, for instance, combining a photoredox catalyst with a transition metal catalyst like nickel. nih.gov Such a strategy could enable the site-selective α-arylation of the N-methyl group, providing a novel route to complex amine architectures. nih.gov Furthermore, iridium-catalyzed visible-light-induced reactions could be investigated to generate aminomethyl radicals from derivatives of N-methylaniline, which could then participate in addition reactions with various Michael acceptors. beilstein-journals.org The iodo substituent on the aromatic ring could either be retained for subsequent cross-coupling reactions or potentially participate in novel photoredox-mediated cyclization pathways.

Electrosynthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction, minimizing waste and enhancing safety. The electrochemical properties of 2-iodo-N-methylaniline could be harnessed for various applications. For example, the electrosynthesis of poly(N-methylaniline) has been demonstrated, and future work could investigate the incorporation of the 2-iodo-substituent to modulate the polymer's electronic and material properties. researchgate.net Moreover, electrocatalysis could be employed to mediate C-N bond formation, potentially offering a more sustainable approach to the synthesis of derivatives from this compound. rsc.org

Biocatalytic Transformations Involving this compound

Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions, making it an attractive area for future research involving this compound.

Enzymatic Halogenation and Dehalogenation: The biosynthesis of halogenated natural products is often catalyzed by enzymes known as halogenases. nih.gov Flavin-dependent halogenases (FDHs), for instance, can catalyze the selective halogenation of electron-rich aromatic compounds. researchgate.netnih.gov Future research could focus on identifying or engineering FDHs that can either selectively iodinate N-methylaniline or de-iodinate 2-iodo-N-methylaniline. This could provide a green route to this compound or its derivatives. The enzymatic approach could also be used for the late-stage functionalization of complex molecules containing the N-methylaniline core.

Biocatalytic Amination: The development of biocatalysts for C-N bond formation is a rapidly growing field. mdpi.com Enzymes such as imine reductases and amine dehydrogenases could potentially be engineered to catalyze the amination of precursors to 2-iodo-N-methylaniline, or to introduce the N-methylaniline moiety onto other molecules. This would provide a highly enantioselective and sustainable method for the synthesis of chiral amines.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry is a powerful technology for the continuous and scalable synthesis of chemicals, offering improved safety, efficiency, and process control. Applying flow chemistry to reactions involving this compound could unlock its potential for industrial applications.

Future research in this area could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent derivatization. For instance, multi-step flow syntheses could be designed to telescope several reaction steps, minimizing purification and handling of intermediates. newdrugapprovals.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. newdrugapprovals.org This is particularly relevant for exothermic or hazardous reactions that are often encountered in the synthesis of functionalized aromatic compounds.

Exploration of New Main Group and Transition Metal Catalysts

The reactivity of the C-I and N-H bonds in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established, the exploration of new catalytic systems is a key area for future research.

Transition Metal Catalysis: There is a continuous effort to develop more sustainable and cost-effective transition metal catalysts. mdpi.com Iron, being abundant and less toxic than precious metals, is an attractive alternative for cross-coupling reactions. Research into iron-catalyzed C-N and C-C bond forming reactions with this compound could lead to more economical synthetic routes. Similarly, copper-catalyzed amination reactions, which have seen a resurgence in recent years, could be further optimized for this substrate. researchgate.netnih.govresearchgate.net

Main Group Catalysis: The development of metal-free catalytic systems is a major goal in modern organic synthesis. Hypervalent iodine reagents have been shown to mediate oxidative amination reactions. acs.orgresearchgate.net Future work could explore the use of catalytic amounts of iodine or other main group elements to effect novel transformations of this compound, such as direct C-H amination of other aromatic systems. acs.org

Design of Highly Functionalized Derivatives with Tailored Reactivity

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of highly functionalized derivatives with tailored properties. The compatibility of various substituents on the 2-iodo-N-methylaniline core has been demonstrated in palladium-catalyzed reactions, indicating its robustness as a building block. researchgate.net

Future research will likely focus on the rational design and synthesis of derivatives with specific applications in mind. For example, by introducing different functional groups onto the aromatic ring, the electronic properties of the molecule can be fine-tuned for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In medicinal chemistry, the 2-iodo-N-methylaniline scaffold could be elaborated to create libraries of compounds for screening against various biological targets. The synthesis of 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives as kinase inhibitors showcases the potential of this approach. mdpi.com The development of efficient and modular synthetic routes to such derivatives will be a key enabling factor in these endeavors.

Q & A

Q. What are the recommended analytical methods for confirming the purity of 2-iodo-N-methylaniline hydrochloride?

Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (GC-MS). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are essential. Calibration standards should span the limit of detection (LOD) to the limit of quantitation (LOQ), with internal standards like 2-butanol to improve accuracy .

Q. How should this compound be stored to ensure stability?

Store the compound in a desiccator at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic and prone to hydrolysis; stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways. Monitor for color changes or precipitation, which indicate decomposition .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as aromatic amines and iodinated compounds may exhibit toxicity. In case of spills, collect mechanically (e.g., with inert adsorbents) and dispose of as hazardous waste. No specific antidotes are documented, so immediate decontamination is advised .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via iodination of N-methylaniline using iodine monochloride (ICl) in acidic media, followed by hydrochloride salt formation. Alternative methods include Ullmann coupling or Sandmeyer reactions. Reaction progress is monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Cross-validate NMR and FTIR data with computational tools (e.g., density functional theory for predicting chemical shifts). For ambiguous signals, use 2D NMR techniques (COSY, HSQC) or X-ray crystallography. Discrepancies may arise from residual solvents, tautomerism, or polymorphism .

Q. What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?

Optimize catalyst systems (e.g., palladium/copper for Suzuki-Miyaura coupling) and solvent polarity. Use anhydrous conditions to prevent hydrolysis. Kinetic studies under varied temperatures and stoichiometric ratios can reveal mechanistic pathways (e.g., oxidative addition vs. transmetalation) .

Q. How can degradation products be identified and quantified under stressed conditions?

Subject the compound to thermal, oxidative, and hydrolytic stress. Analyze degradation profiles using LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns with reference standards or databases like PubChem. Quantify major degradants using external calibration curves .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For aqueous solubility, prepare phosphate-buffered saline (PBS) at pH 4–5, where the hydrochloride salt remains ionized. Solubility parameters (Hansen solubility parameters) can guide solvent selection .

Q. How does the iodine substituent influence electronic properties in medicinal chemistry applications?

The iodine atom’s electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. In drug design, it can improve binding affinity to hydrophobic pockets or act as a radioisotope carrier (e.g., ¹²⁵I for imaging). Computational docking studies (e.g., AutoDock Vina) predict interactions with target proteins .

Q. What quality control measures are essential for batch-to-batch consistency?

Implement strict specifications for residual solvents (e.g., ≤5000 ppm by GC-ECD), heavy metals (≤10 ppm by ICP-MS), and iodide content (titration with silver nitrate). Use orthogonal methods (e.g., HPLC for purity, Karl Fischer for water content) to ensure reproducibility .

Methodological Notes

  • Calibration Standards : Prepare six-point calibration curves spanning 0.1–100 µg/mL for trace analysis. Use internal standards (e.g., deuterated analogs) to correct matrix effects .
  • Degradation Kinetics : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data .
  • Synthetic Yield Optimization : Design of experiments (DoE) with variables like temperature, catalyst loading, and reaction time can maximize efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.